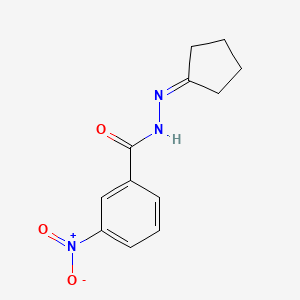

N'-cyclopentylidene-3-nitrobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

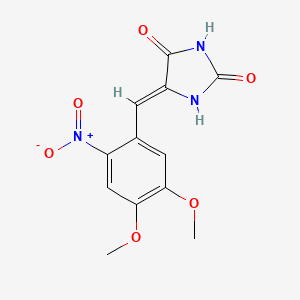

“N’-cyclopentylidene-3-nitrobenzohydrazide” is a chemical compound with the molecular formula C12H13N3O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds, such as Schiff base ligands derived from 3-Nitrobenzohydrazide, has been reported . These ligands were prepared through a condensation reaction of carbonyl functionality (ketone or aldehyde) and primary amines .Molecular Structure Analysis

The molecular structure of “N’-cyclopentylidene-3-nitrobenzohydrazide” can be represented by the linear formula C12H13N3O3 . The molecular weight of this compound is approximately 247.250 Da .Chemical Reactions Analysis

While specific chemical reactions involving “N’-cyclopentylidene-3-nitrobenzohydrazide” are not mentioned in the retrieved papers, Schiff bases, which are similar compounds, have been used in coordination chemistry due to their broad chelating potential . They can easily form stable complexes with most transition metals .科学的研究の応用

Neuroprotective Potential in Huntington's Disease

Creatine and Cyclocreatine Neuroprotection : Creatine and cyclocreatine, known substrates for creatine kinase, have been studied for their neuroprotective effects against energy depletion in brain models resembling Huntington's Disease. Supplementation with these compounds has shown significant protection against toxins like malonate and 3-nitropropionic acid, which impair energy metabolism akin to Huntington's Disease. Creatine, in particular, has demonstrated protective effects against 3-nitropropionic acid-induced neurotoxicity by increasing brain phosphocreatine levels and maintaining ATP generation, which is crucial for energy-dependent cellular processes in the brain (Matthews et al., 1998).

Photolabile Probes for Biological Studies

Nitrobenzyl-based Photolabile Groups : Nitrobenzyl derivatives, such as Nitrobenzylthioinosine (NBMPR), have been employed as photolabile probes to study nucleoside transporters in the brain. NBMPR specifically inhibits nucleoside transport and, when used as a photolabile probe, has helped identify high-affinity binding sites for adenosine transporters in guinea pig brain membranes. These studies contribute to understanding the molecular mechanisms of nucleoside transport in the nervous system, which is fundamental for neurotransmitter regulation and could have implications for treating neurological disorders (Jarvis & Ng, 1985).

Photolabile Groups in Polymer Science

o-Nitrobenzyl Groups in Materials Science : The o-nitrobenzyl group has found extensive applications in polymer and materials science due to its photolabile nature, allowing the controlled alteration of polymer properties through irradiation. This versatility has led to innovations in creating photodegradable hydrogels, side-chain functionalized polymers, and self-assembled monolayers, among other applications. These developments underscore the significance of photolabile groups in designing responsive materials with potential applications in drug delivery, tissue engineering, and nanotechnology (Zhao et al., 2012).

Advanced Functional Materials

Functionalized N-Heterocyclic Carbenes : N-heterocyclic carbenes have emerged as powerful ligands in organometallic chemistry, with applications extending to catalysis and material science. Abnormal N-heterocyclic carbenes (aNHCs), in particular, have shown remarkable stability and versatility in forming complexes with various metals. These complexes have been utilized in a range of organic transformations, highlighting the potential of aNHCs in synthetic chemistry and catalysis. The ability of these carbenes to activate small molecules and facilitate polymerization reactions opens new avenues in materials science and green chemistry (Sau et al., 2020).

特性

IUPAC Name |

N-(cyclopentylideneamino)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-12(14-13-10-5-1-2-6-10)9-4-3-7-11(8-9)15(17)18/h3-4,7-8H,1-2,5-6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKQHKWGPJKYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5600812.png)

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)

![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)